molecular formula C7H14N4O2S B13632554 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13632554
M. Wt: 218.28 g/mol
InChI Key: HIKNJOJOUNFKLL-UHFFFAOYSA-N
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Description

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethylsulfonyl group attached to a propyl chain, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The ethylsulfonyl group can be introduced through a nucleophilic substitution reaction using an appropriate sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the triazole ring produces amines.

Scientific Research Applications

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound exhibits potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The ethylsulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
  • 1-(3-(Propylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
  • 1-(3-(Butylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine

Uniqueness

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it suitable for various applications. Additionally, the triazole ring provides a versatile scaffold for further functionalization, allowing the synthesis of a wide range of derivatives with tailored properties.

Biological Activity

1-(3-(Ethylsulfonyl)propyl)-1H-1,2,3-triazol-4-amine (CAS No. 1529402-91-2) is a synthetic organic compound belonging to the triazole class, characterized by its ethylsulfonyl group attached to a propyl chain and a triazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₁₄N₄O₂S
  • Molecular Weight : 218.28 g/mol
  • Structure : The compound features a five-membered triazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The triazole ring can bind to these molecular targets, modulating their activity. The ethylsulfonyl group enhances solubility and stability, which is crucial for its biological effects. It may inhibit enzyme activity by binding to active sites or allosteric sites, influencing cellular pathways and processes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various microbial strains, making it a candidate for further development in treating infections.

Anticancer Activity

Triazoles are increasingly recognized for their anticancer potential. Studies have demonstrated that compounds with similar structures possess antiproliferative effects on cancer cell lines. For instance, the structural motifs in triazoles can inhibit tumor growth by targeting angiogenesis and cell proliferation pathways .

Case Study : A study evaluated several triazole derivatives on cancer cell lines and found that modifications at the 3-position of the triazole ring significantly enhanced anticancer activity. This suggests that this compound could similarly exhibit potent effects against specific cancer types .

Anti-Angiogenic Properties

The compound's potential to inhibit angiogenesis—the formation of new blood vessels—is particularly noteworthy. Angiogenesis is a critical process in tumor growth and metastasis. Compounds that can disrupt this process may offer dual benefits in cancer therapy by targeting both tumor growth and vascularization .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(3-(Methylsulfonyl)propyl)-1H-1,2,3-triazol-4-amineSimilar Triazole FrameworkAntimicrobial and Anticancer
1-(3-(Propylsulfonyl)propyl)-1H-1,2,3-triazol-4-amineSimilar Triazole FrameworkAnticancer Potential
3-Amino-1H-1,2,4-triazoleDifferent Triazole ClassInhibitor of mitochondrial function

Synthesis and Research Applications

The synthesis of this compound typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for constructing triazole rings. This compound serves as a versatile building block in medicinal chemistry for developing new therapeutic agents.

Research Applications

The compound's unique structure allows it to be used in various research applications:

  • Biochemical Assays : It acts as a probe to study enzyme activities.
  • Pharmaceutical Development : Investigated for potential therapeutic uses in treating infections and cancer.
  • Material Science : Utilized in developing advanced materials due to its chemical properties .

Properties

Molecular Formula

C7H14N4O2S

Molecular Weight

218.28 g/mol

IUPAC Name

1-(3-ethylsulfonylpropyl)triazol-4-amine

InChI

InChI=1S/C7H14N4O2S/c1-2-14(12,13)5-3-4-11-6-7(8)9-10-11/h6H,2-5,8H2,1H3

InChI Key

HIKNJOJOUNFKLL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCN1C=C(N=N1)N

Origin of Product

United States

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